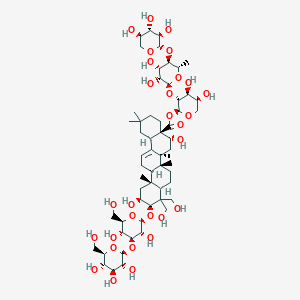

Platycoside A

描述

属性

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H94O29/c1-22-43(83-47-39(73)33(67)26(64)18-78-47)38(72)41(75)48(80-22)85-45-34(68)27(65)19-79-51(45)87-52(77)58-12-11-53(2,3)13-24(58)23-7-8-30-54(4)14-25(63)46(57(20-61,21-62)31(54)9-10-55(30,5)56(23,6)15-32(58)66)86-50-42(76)44(36(70)29(17-60)82-50)84-49-40(74)37(71)35(69)28(16-59)81-49/h7,22,24-51,59-76H,8-21H2,1-6H3/t22-,24-,25-,26+,27-,28+,29+,30+,31+,32+,33-,34-,35+,36+,37-,38-,39+,40+,41+,42+,43-,44-,45+,46-,47-,48-,49-,50-,51-,54+,55+,56+,58+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHADRFMYRLBVAJ-BCXQWGEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H94O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Architecture of Platycoside A: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the chemical structure of Platycoside A, a triterpenoid saponin isolated from the roots of Platycodon grandiflorum. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource of its structural details, physicochemical properties, and relevant experimental protocols.

Chemical Structure and Identification

This compound is a distinct oleanane-type triterpenoid saponin. While often discussed in the context of other platycosides, it possesses a unique chemical structure. It is crucial to distinguish this compound from a similarly named compound, Platycodin A, as they are separate chemical entities with different molecular structures and properties.

The definitive chemical structure of this compound is still not widely available in major chemical databases. However, its identity is confirmed by its unique Chemical Abstracts Service (CAS) number: 209404-00-2 . In contrast, Platycodin A is assigned CAS number 66779-34-8.

For the purpose of this guide, and in the absence of a publicly available 2D structure diagram for this compound, we will focus on the available data for a closely related and well-characterized platycoside, Platycodin A, to illustrate the general structural features and analytical methodologies common to this class of compounds. The IUPAC name for Platycodon A is 3-O-β-D-glucopyranosyl-16-O-β-D-glucopyranosyl-2β,3β,16β,21β-tetrahydroxyolean-12-en-28-oic acid[1].

Table 1: Chemical Identifiers of Platycodin A

| Identifier | Value |

| CAS Number | 66779-34-8 |

| Molecular Formula | C₅₉H₉₄O₂₉ |

| Molecular Weight | 1267.36 g/mol |

| Synonyms | Platycodin A |

Physicochemical Properties

The physicochemical properties of this compound are characteristic of triterpenoid saponins, featuring a lipophilic aglycone backbone and hydrophilic sugar moieties. This amphipathic nature influences its solubility, chromatographic behavior, and biological activity.

Table 2: Physicochemical Properties of Platycodin A

| Property | Value |

| Appearance | Solid |

| Color | White to off-white |

| Solubility | Soluble in DMSO |

Experimental Protocols

The isolation and characterization of platycosides from Platycodon grandiflorum involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on methods reported for the separation and identification of various platycosides.

Isolation and Purification of Platycosides

-

Extraction: The dried and powdered roots of Platycodon grandiflorum are extracted with a polar solvent, typically 70% ethanol or methanol, under reflux. The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The n-butanol fraction, which is rich in saponins, is subjected to column chromatography on silica gel or a macroporous resin (e.g., Diaion HP-20). Elution is performed with a gradient of chloroform-methanol-water or ethanol-water.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the platycoside of interest are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a gradient of acetonitrile and water is commonly used.

Structural Elucidation

The chemical structure of the isolated platycoside is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR: These one-dimensional NMR techniques provide information about the proton and carbon environments in the molecule, respectively.

-

2D-NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within the molecule.

-

Correlation Spectroscopy (COSY): Identifies proton-proton couplings.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

-

Heteronuclear Multiple Bond Correlation (HMBC): Establishes long-range correlations between protons and carbons, which is essential for determining the linkages between the aglycone and the sugar moieties, as well as the sequence of the sugar units.

-

-

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

Signaling Pathways and Biological Activity

While specific signaling pathways for this compound are not yet elucidated in the literature, platycosides, in general, are known to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. For instance, Platycodin A has been shown to inhibit pro-inflammatory cytokines and influence signaling pathways such as NF-κB[1].

The diagram below illustrates a generalized experimental workflow for the isolation and characterization of platycosides.

References

The Discovery and Isolation of Platycoside A from Platycodon grandiflorum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Platycoside A, a prominent triterpenoid saponin derived from the roots of Platycodon grandiflorum. The document details the experimental protocols for extraction and purification, presents quantitative data for comparative analysis, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

Platycodon grandiflorum, commonly known as the balloon flower, has been a staple in traditional Eastern medicine for centuries. Its roots, Radix Platycodi, are rich in a class of bioactive compounds known as platycosides, which are oleanane-type triterpenoid saponins. To date, over 40 different platycosides have been identified in this plant. These compounds are characterized by a triterpenoid aglycone and two sugar chains, which contribute to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound is one of the significant saponins found in P. grandiflorum, and its isolation and characterization are crucial for further pharmacological investigation and potential drug development.

Experimental Protocols

Extraction of Total Saponins from Platycodon grandiflorum Roots

The initial step in isolating this compound is the extraction of total saponins from the dried roots of P. grandiflorum. Several methods have been optimized for this process, with solvent extraction being the most common.

Protocol: Optimized Solvent Extraction

-

Preparation of Plant Material: Dried roots of Platycodon grandiflorum are ground into a coarse powder (approximately 40-60 mesh).

-

Solvent Selection: A 70% methanol (MeOH) in water solution is prepared as the extraction solvent. This has been shown to have high extraction efficiency for saponins.

-

Extraction Procedure:

-

The powdered root material is mixed with the 70% MeOH solvent at a solid-to-liquid ratio of 1:10 (w/v).

-

The mixture is subjected to ultrasonication at 25°C for 30 minutes.

-

The extraction is repeated three times with fresh solvent to ensure maximum yield.

-

The extracts from the three cycles are combined.

-

-

Solvent Removal: The combined extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

-

Degreasing: The crude extract is suspended in water and partitioned with n-butanol. The n-butanol layer, containing the saponins, is collected and concentrated to yield the total saponin fraction.

Isolation and Purification of this compound

Following the extraction of total saponins, various chromatographic techniques are employed to isolate and purify this compound. High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are highly effective methods.

Protocol: Preparative High-Performance Liquid Chromatography (pHPLC)

-

Column: A preparative RP-C18 column (e.g., 250 × 30 mm, 10 µm) is used.

-

Mobile Phase: A gradient elution is typically employed. A common system consists of acetonitrile (A) and water (B).

-

Elution Conditions:

-

The total saponin fraction is dissolved in the mobile phase and filtered through a 0.45 µm membrane.

-

A significant sample load (e.g., 300 mg) is injected onto the column.

-

The flow rate is maintained at approximately 10 ml/min.

-

-

Detection and Fraction Collection: Elution is monitored using a UV detector. Fractions corresponding to the peak of this compound are collected.

-

Purity Analysis: The purity of the isolated this compound is assessed by analytical HPLC. Purities of over 94% can be achieved with this method.[1]

Data Presentation

The following tables summarize quantitative data related to the extraction and purification of platycosides from P. grandiflorum.

| Extraction Method | Solvent | Temperature (°C) | Time (h) | Platycodin D Yield (mg/g) | Reference |

| Ultrasonic Extraction | 70% Methanol | 25 | 0.5 (x3) | Not specified for this compound | [2] |

| Reflux Extraction | Ethanol-Water | Not specified | Not specified | Not specified for this compound | |

| Enzymatic-Assisted Extraction | Water with Bio-enzyme | Not specified | Not specified | Not specified for this compound | [3] |

Table 1: Comparison of Extraction Methods for Platycosides.

| Compound | Content Range (mg/g) in samples from various regions | Average Content (mg/g) |

| Deapioplatycoside E | 0.092 - 2.772 | Not specified |

| Platycoside E | 0.335 - 4.291 | Not specified |

| Platycodin D3 | 0.282 - 5.650 | Not specified |

| Platycodin D | 0.234 - 6.822 | Not specified |

Table 2: Content of Major Saponins in Platycodi Radix from Different Regions of China.[2]

| Chromatographic Method | Sample Load (mg) | Isolated Platycosides | Yield (mg) | Purity (%) |

| pHPLC | 300 | Nine platycosides (including acetylated forms) | 2 - 40 (per compound) | >95 |

| HSCCC | 300 | Six major platycosides | 6 - 28 (per compound) | >94 |

Table 3: Yield and Purity of Platycosides from Preparative Chromatography.[1]

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound.

Signaling Pathways

Platycosides, including compounds structurally similar to this compound, have been shown to modulate key signaling pathways involved in inflammation and oxidative stress.

TLR4/NF-κB Signaling Pathway

This pathway is a critical component of the innate immune response and inflammation. Platycosides can inhibit this pathway, leading to anti-inflammatory effects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The regulation of the TLR4/NF-κB and Nrf2/HO-1 signaling pathways is involved in the inhibition of lipopolysaccharide-induced inflammation and oxidative reactions by morroniside in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Progenitor Relationship: A Technical Guide to Platycoside A and its Conversion to the Bioactive Platycodin D

For Immediate Release

[CITY, STATE] – November 20, 2025 – For researchers, scientists, and professionals in drug development, understanding the nuanced relationships between natural compounds is paramount to unlocking their full therapeutic potential. This technical guide provides an in-depth analysis of the triterpenoid saponin Platycodin D and its relationship with its glycosylated precursors, often referred to generally in the literature. While the specific nomenclature "Platycoside A" is not commonly used in contemporary research, this guide will use the well-documented precursor, Platycoside E, as a representative example to explore the critical process of deglycosylation and the resulting enhancement of biological activity.

The root of Platycodon grandiflorum, a staple in traditional oriental medicine, is a rich source of a class of compounds known as platycosides.[1] These saponins are characterized by a core triterpenoid structure with two sugar chains attached.[2] Among these, Platycodin D has been identified as a principal bioactive component, exhibiting a wide array of pharmacological effects, including anti-inflammatory, anti-cancer, and antioxidant activities.[1][3][4] However, Platycodin D often exists in the plant in smaller quantities compared to its more complex, glycosylated parent molecules like Platycoside E.

The conversion of these less active, larger molecules into the more potent Platycodin D is a process of significant scientific and commercial interest. This biotransformation, typically achieved through enzymatic hydrolysis, strips away glucose moieties from the core structure, a change that dramatically enhances the compound's bioavailability and therapeutic efficacy.

The Chemical Relationship: From Glycosylated Precursor to Bioactive Form

The fundamental difference between Platycodin D and its precursors, such as Platycoside E, lies in the number of glucose units attached to the C-3 position of the triterpenoid aglycone. Platycoside E possesses three glucose units at this position, while Platycodin D has only one.[2] This structural relationship is the basis for the conversion process, where enzymes selectively cleave the outer glucose molecules.

The biotransformation pathway is a stepwise enzymatic hydrolysis: Platycoside E → Platycodin D3 → Platycodin D

This deglycosylation process is crucial, as the reduction in molecular size and polarity is believed to enhance the compound's ability to interact with cellular targets and exert its biological effects.

Below is a diagram illustrating this key transformation.

Comparative Biological Activity

The deglycosylation of platycoside precursors to form Platycodin D has been consistently shown to enhance their pharmacological activities. Platycodin D exhibits more potent anti-inflammatory and cytotoxic effects compared to its glycosylated counterparts.

Anti-Inflammatory Activity

Platycodin D is a notable inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a key model for inflammation research. While direct comparative studies providing IC50 values for Platycoside E are limited, the literature consistently points to the superior activity of the less glycosylated forms. For instance, Platycodin D inhibited NO production in activated RAW 264.7 cells with an approximate IC50 value of 15 µM, whereas Platycodin D3, an intermediate in the conversion from Platycoside E, was significantly less potent with an IC50 of approximately 55 µM.[5] This suggests a clear trend of increasing anti-inflammatory potency with the removal of sugar moieties.

| Compound | Target/Assay | Cell Line | IC50 Value |

| Platycodin D | Nitric Oxide (NO) Production | RAW 264.7 | ~15 µM[5] |

| Platycodin D3 | Nitric Oxide (NO) Production | RAW 264.7 | ~55 µM[5] |

| Platycoside E | Total Oxidant Scavenging | N/A | Less active than Platycodin D[1] |

Table 1: Comparative Anti-inflammatory and Antioxidant Activity.

Anti-Cancer Activity

The cytotoxic effects of Platycodin D against various cancer cell lines are well-documented. The compound has been shown to induce apoptosis and cell cycle arrest in numerous cancer models.[4][6] While comprehensive comparative data against Platycoside E is not always available in single studies, the general consensus in the field is that the deglycosylated form, Platycodin D, possesses superior anti-cancer activity.

| Compound | Cell Line | Activity Type | IC50 Value |

| Platycodin D | H520 (Lung Cancer) | Cytotoxicity | 15.86 µg/mL[7] |

| Platycodin D | Caco-2 (Intestinal Cancer) | Cytotoxicity | 24.6 µM[1] |

| Platycodin D | PC-12 (Pheochromocytoma) | Cytotoxicity (48h) | 13.5 ± 1.2 µM[1] |

| Platycodin D | BEL-7402 (Hepatocellular Carcinoma) | Cytotoxicity (24h) | 37.70 ± 3.99 µM[1] |

| Platycodin D | Various Gastric Cancer Cell Lines | Cytotoxicity (24h) | Generally more potent than on normal cells[6] |

| Platycodin D | LLC, H1975, A549, CT26, B16-F10 | Cytotoxicity (48h) | IC50 values from 6.634 to 28.33 µM[8] |

Table 2: Cytotoxic Activity of Platycodin D against Various Cancer Cell Lines.

Experimental Protocols

The following sections provide detailed methodologies for the enzymatic conversion of platycoside precursors and for key biological assays used to evaluate their activity.

Enzymatic Conversion of Platycoside E to Platycodin D

This protocol is a generalized procedure based on methodologies using enzymes like β-glucosidase or snailase to hydrolyze glycosidic bonds.[9][10]

Objective: To convert Platycoside E into Platycodin D through enzymatic hydrolysis.

Materials:

-

Crude platycoside extract or purified Platycoside E

-

β-glucosidase (e.g., from Aspergillus usamii) or Snailase[9][10]

-

Citrate-phosphate buffer (e.g., 0.02 M, pH 6.0)[11]

-

n-Butanol

-

Methanol

-

Shaking water bath or incubator

-

HPLC system for analysis

Procedure:

-

Substrate Preparation: Dissolve a known quantity of crude platycosides or purified Platycoside E in the appropriate buffer to create a stock solution (e.g., 3 mg/mL).[10]

-

Enzyme Reaction: Add the enzyme solution (e.g., crude enzyme extract from A. usamii or a specified concentration of snailase) to the substrate solution.[10] Optimal enzyme load can be determined via optimization experiments, with reported values around 15%.[9]

-

Incubation: Incubate the reaction mixture at the optimal temperature and pH for the chosen enzyme. For example, for β-glucosidase from A. usamii, this is 40°C and pH 6.0.[10] For snailase, optimal conditions have been reported at 43°C.[9] The reaction time can vary from 2 to 24 hours.[9][10]

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of n-butanol. Vortex the mixture thoroughly to extract the platycoside products into the n-butanol layer.

-

Sample Preparation for Analysis: Separate the n-butanol fraction and evaporate it to dryness. Re-dissolve the dried residue in methanol for HPLC analysis.

-

Analysis: Analyze the product mixture using a reverse-phase HPLC system to confirm the conversion of Platycoside E to Platycodin D3 and subsequently to Platycodin D, and to quantify the yield.

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and the cytotoxic potential of a compound.[12][13]

Objective: To determine the IC50 value of Platycodin D on a selected cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., H520, A549)

-

Complete cell culture medium

-

96-well cell culture plates

-

Platycodin D stock solution (dissolved in DMSO or medium)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[14]

-

Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of Platycodin D (prepared by serial dilution). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 1-4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[15]

-

Absorbance Reading: Shake the plate gently for a few minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the viability against the log of the Platycodin D concentration to determine the IC50 value.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite (a stable product of NO) in cell culture supernatants as an indicator of NO production.[14][16]

Objective: To evaluate the inhibitory effect of Platycodin D on LPS-induced NO production in RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 cell line

-

Complete cell culture medium (DMEM)

-

24-well or 96-well cell culture plates

-

Lipopolysaccharide (LPS)

-

Platycodin D stock solution

-

Griess Reagent System (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into plates at a density of approximately 5 x 10⁵ cells/well (for 24-well plates) and incubate for 12-24 hours.[14][17]

-

Pre-treatment: Pre-treat the cells with various concentrations of Platycodin D for 1-2 hours.

-

Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include control wells (cells only, cells + LPS, cells + Platycodin D only).

-

Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

-

Sample Collection: After incubation, collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix an equal volume of supernatant (e.g., 100 µL) with Griess reagent (e.g., 100 µL).[14]

-

Incubation and Reading: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using the sodium nitrite standard solution.

Conclusion

The relationship between glycosylated platycosides, exemplified by Platycoside E, and their deglycosylated product, Platycodin D, is a clear demonstration of how structural modification through biotransformation can significantly amplify the therapeutic potential of a natural compound. The enzymatic removal of sugar moieties is a key step in unlocking the potent anti-inflammatory and anti-cancer activities of Platycodin D. For researchers in drug discovery and development, harnessing these enzymatic processes and understanding the structure-activity relationships within the platycoside family are crucial for developing novel, high-efficacy therapeutic agents from natural sources. The protocols and data presented in this guide offer a foundational framework for further investigation into these promising compounds.

References

- 1. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]

- 2. Enzymatic transformation of platycosides and one-step separation of platycodin D by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unveiling the anticancer potential of platycodin D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platycodin D and D3 isolated from the root of Platycodon grandiflorum modulate the production of nitric oxide and secretion of TNF-alpha in activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo and In Vitro Antitumor Effects of Platycodin D, a Saponin Purified from Platycodi Radix on the H520 Lung Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platycodon grandiflorum Triggers Antitumor Immunity by Restricting PD-1 Expression of CD8+ T Cells in Local Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Response surface methodology to optimize enzymatic preparation of Deapio-Platycodin D and Platycodin D from Radix Platycodi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Biocatalysis of Platycoside E and Platycodin D3 Using Fungal Extracellular β-Glucosidase Responsible for Rapid Platycodin D Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchhub.com [researchhub.com]

- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Immunomodulatory effects of fermented Platycodon grandiflorum extract through NF-κB signaling in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activities of Triterpenoid Saponins from Platycodon grandiflorum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triterpenoid saponins derived from the root of Platycodon grandiflorum, commonly known as balloon flower, have garnered significant scientific interest due to their diverse and potent pharmacological activities. These naturally occurring glycosides, characterized by a complex structure of a triterpenoid aglycone linked to sugar chains, exhibit a wide range of biological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2] Among these, Platycodin D is the most extensively studied and is often used as a key indicator for the quality assessment of Platycodon grandiflorum root extracts.[3] This technical guide provides an in-depth overview of the biological activities of prominent triterpenoid saponins from this plant, with a primary focus on Platycodin D, for which substantial quantitative data and mechanistic insights are available. Information on other platycosides, such as Platycoside A, is included where specific data has been published, though research on these individual compounds is less comprehensive.

Core Biological Activities and Quantitative Data

The primary biological activities of these triterpenoid saponins include cytotoxic effects against various cancer cell lines, modulation of inflammatory responses, and neuroprotective actions. The following tables summarize the quantitative data available for these activities.

Table 1: Anticancer Activity of Platycodin D

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| PC-12 | Pheochromocytoma | 13.5 ± 1.2 µM | 48 h | [4] |

| BEL-7402 | Hepatocellular Carcinoma | 37.70 ± 3.99 µM | 24 h | [4] |

| Caco-2 | Colorectal Adenocarcinoma | 24.6 µM | Not Specified | [4] |

| SGC-7901 | Gastric Adenocarcinoma | 18.6 ± 3.9 µM | Not Specified | [4] |

| AGS | Gastric Adenocarcinoma | Sensitive | Not Specified | [4] |

| HCT-15 | Colorectal Carcinoma | Growth inhibition at >0.3 µM | Not Specified | [4] |

| U251 | Human Glioma | Dose- and time-dependent inhibition | 24, 48, 72, 96 h | [5] |

Table 2: Anti-inflammatory Activity of Platycodin D

| Cell Model | Stimulant | Measured Parameter | IC50 Value/Effective Concentration | Reference |

| RAW 264.7 Macrophages | LPS | NO Production | Inhibition at 5, 10, 20 µM | [6] |

| Primary Rat Microglia | LPS | TNF-α, IL-1β, IL-6 Production | Significant inhibition at 5, 10, 20 µM | [6] |

| Asthma Mouse Model | Ovalbumin | Inflammatory Cell Infiltration | Reduction at 20, 40, 80 mg/kg | [7] |

Note: Specific IC50 values for the anti-inflammatory activity of this compound are not well-documented in the reviewed literature.

Table 3: Neuroprotective Activity of Platycodins

| Compound | Cell/Animal Model | Insult | Measured Parameter | Effective Concentration | Reference |

| Platycodin A | Primary Cultured Rat Cortical Cells | Glutamate | Cell Viability | ~50% protection at 0.1-10 µM | [8] |

| Platycodin D | 5xFAD Mice | Amyloid-β | Memory Deficits | 5 mg/kg/day | [9] |

Signaling Pathways Modulated by Platycodin D

Platycodin D exerts its biological effects by modulating several key intracellular signaling pathways that are crucial in the pathogenesis of cancer and inflammatory diseases.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. Platycodin D has been shown to inhibit this pathway in various cancer cells.[10][11][12]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route involved in cell proliferation, differentiation, and apoptosis. Platycodin D has been demonstrated to modulate the components of this pathway, including ERK, JNK, and p38, in a context-dependent manner to induce anticancer effects.[13][14]

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and immune responses. Its aberrant activation is implicated in various inflammatory diseases and cancers. Platycodin D has been shown to suppress the activation of NF-κB, thereby exerting its anti-inflammatory effects.[6][7]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the investigation of the biological activities of triterpenoid saponins.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Protocol Overview:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound (e.g., Platycodin D) and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

Anti-inflammatory Assays

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

-

Protocol Overview:

-

Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

-

Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

-

Incubate for 18-24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent.

-

Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.

-

ELISA is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or biological fluids.

-

Protocol Overview:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add cell culture supernatants or standards to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Measure the absorbance and calculate the cytokine concentration based on a standard curve.

-

Western Blot Analysis for Signaling Pathways

Western blotting is a widely used technique to detect specific proteins in a sample and to assess their expression and phosphorylation status.

-

Protocol Overview:

-

Protein Extraction: Lyse treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, p65).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

-

Conclusion

The triterpenoid saponins from Platycodon grandiflorum, particularly Platycodin D, exhibit a remarkable spectrum of biological activities with significant therapeutic potential. Their ability to induce cytotoxicity in cancer cells and suppress inflammatory responses is well-documented and is mediated through the modulation of key signaling pathways, including PI3K/Akt/mTOR, MAPK, and NF-κB. While Platycodin D is the most studied compound of this class, further research into other platycosides, such as this compound, is warranted to fully elucidate their individual contributions to the overall pharmacological profile of Platycodon grandiflorum extracts. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic applications of these promising natural compounds.

References

- 1. A platycoside-rich fraction from the root of Platycodon grandiflorum enhances cell death in A549 human lung carcinoma cells via mainly AMPK/mTOR/AKT signal-mediated autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethnopharmacology, phytochemistry, pharmacology and product application of Platycodon grandiflorum: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnfs.or.kr [pnfs.or.kr]

- 4. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunomodulatory effects of fermented Platycodon grandiflorum extract through NF-κB signaling in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Neuroprotective Activity of Triterpenoid Saponins from Platycodi radix Against Glutamate-induced Toxicity in Primary Cultured Rat Cortical Cells [mdpi.com]

- 9. Platycodin D sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Platycodin D inhibits the proliferation, invasion and migration of endometrial cancer cells by blocking the PI3K/Akt signaling pathway via ADRA2A upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Immunostimulatory activity of hydrolyzed and fermented Platycodon grandiflorum extract occurs via the MAPK and NF-κB signaling pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Platycoside A and its Congeners: A Technical Guide to Their Role in Traditional Chinese Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The root of Platycodon grandiflorum, known as Jiegeng in Traditional Chinese Medicine (TCM), has been utilized for centuries to treat respiratory ailments such as cough, phlegm, and sore throat.[1][2] The primary bioactive constituents responsible for its therapeutic effects are a class of triterpenoid saponins known as platycosides.[2][3] Among these, Platycodin D (a specific type of platycoside) has garnered significant scientific interest for its wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][4] This technical guide provides an in-depth analysis of the role of platycosides, with a focus on Platycodin D, bridging their traditional applications with modern pharmacological findings. It details the molecular mechanisms, key signaling pathways, and experimental methodologies used to elucidate their therapeutic potential, presenting quantitative data and visual workflows to support further research and drug development.

Traditional Chinese Medicine Perspective

In TCM, Platycodon grandiflorum is traditionally used as an expectorant and antitussive to treat conditions like coughs, colds, sore throats, tonsillitis, and chest congestion.[1] Ancient Chinese medical texts describe its ability to ventilate the lungs and promote pharyngeal health, often using it as a "drug transporter" to guide other medications to the upper body.[2] In Korean traditional medicine, the 4-year-old roots are used to treat a broader range of conditions including bronchitis, asthma, pulmonary tuberculosis, diabetes, and inflammatory diseases.[1]

Pharmacological Activities and Molecular Mechanisms

Modern research has substantiated many of the traditional claims and uncovered a wider range of biological activities for platycosides, particularly Platycodin D. These saponins exhibit diverse pharmacological effects by modulating key cellular signaling pathways.

Anti-inflammatory Activity

Platycosides are potent anti-inflammatory agents.[5] Platycodin D has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[4] This is primarily achieved through the inhibition of the NF-κB signaling pathway, a crucial mediator of inflammatory responses.[4][6]

Anti-Cancer Activity

Platycosides have demonstrated cytotoxic effects against various cancer cells.[1] Their anti-tumor mechanisms are multifaceted and include:

-

Induction of Apoptosis and Autophagy: Platycodin D triggers programmed cell death (apoptosis) and autophagy in cancer cells.[4]

-

Inhibition of Angiogenesis: It can reduce the formation of new blood vessels in tumor tissue, limiting tumor growth.[4]

-

Modulation of Signaling Pathways: The anti-cancer effects are linked to the modulation of several key pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[4][7] A platycoside-rich fraction from P. grandiflorum was found to induce cancer cell death by modulating the AMPK/mTOR/AKT and MAPK signaling pathways in A549 human lung carcinoma cells.[8]

Immunomodulatory Effects

Platycoside saponins can augment the immune response, which has led to their investigation as potential vaccine adjuvants.[1]

Other Pharmacological Effects

Beyond these primary activities, platycosides have been reported to possess a wide range of other health benefits, including:

-

Antiviral activity[1]

-

Neuroprotective effects[1]

-

Cholesterol-lowering effects[1]

-

Anti-obesity and hyperlipidemia effects[1]

-

Protective effects against oxidative hepatotoxicity[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on Platycodin D.

| Pharmacological Activity | Model System | Key Findings | Dosage/Concentration | Reference |

| Antiviral (SARS-CoV-2) | ACE2+ cells (in vitro) | Dose-dependent decrease in viral entry. | IC50: 0.69 μM | [4] |

| Hepatoprotective | Animal model | Lowered liver coefficient and levels of TG, TC, and L-DLC. | 10 and 20 mg/kg | [4] |

| Immunomodulatory | Animal model (liver tissue) | Modulated the balance of Th17 and Treg cells. | 10, 50, and 100 mg/kg | [4] |

Key Signaling Pathways

Platycosides exert their effects by modulating complex intracellular signaling networks. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved.

References

- 1. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethnopharmacology, phytochemistry, pharmacology and product application of Platycodon grandiflorum: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]

- 5. Biotransformation and pharmacological activities of platycosides from Platycodon grandiflorum roots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A platycoside-rich fraction from the root of Platycodon grandiflorum enhances cell death in A549 human lung carcinoma cells via mainly AMPK/mTOR/AKT signal-mediated autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Identification of Platycoside A

This technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic data essential for the identification and characterization of Platycoside A, a prominent triterpenoid saponin isolated from the roots of Platycodon grandiflorum. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction

This compound is a member of the oleanane-type triterpenoid saponins, which are known for a wide array of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The complex structure of this compound, consisting of a polycyclic aglycone and multiple sugar moieties, necessitates a multi-faceted analytical approach for unambiguous identification. This guide details the requisite spectroscopic data (NMR and MS) and the associated experimental protocols.

Spectroscopic Data for this compound Identification

The structural elucidation of this compound relies primarily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data. Note that chemical shifts can vary slightly depending on the solvent and instrument parameters. The data presented here are representative values compiled from literature for this compound and closely related analogues, typically recorded in pyridine-d₅.

Table 1: ¹³C NMR Spectroscopic Data for the Aglycone Moiety of this compound and its Analogs (125 or 150 MHz, Pyridine-d₅)

| Carbon No. | Chemical Shift (δ, ppm) | Carbon No. | Chemical Shift (δ, ppm) |

| 1 | 47.5 | 16 | 74.0 |

| 2 | 70.1 | 17 | 49.5 |

| 3 | 83.1 | 18 | 41.5 |

| 4 | 43.5 | 19 | 47.2 |

| 5 | 48.0 | 20 | 30.8 |

| 6 | 18.2 | 21 | 36.1 |

| 7 | 33.1 | 22 | 32.0 |

| 8 | 40.2 | 23 | 66.6 |

| 9 | 47.8 | 24 | 14.5 |

| 10 | 37.1 | 25 | 17.5 |

| 11 | 24.0 | 26 | 17.8 |

| 12 | 123.1 | 27 | 27.2 |

| 13 | 144.4 | 28 | 176.0 |

| 14 | 42.3 | 29 | 33.3 |

| 15 | 35.9 | 30 | 24.8 |

Table 2: ¹H NMR Spectroscopic Data for the Aglycone Moiety of this compound and its Analogs (500 or 600 MHz, Pyridine-d₅)

| Proton No. | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-2 | 4.72 | m | |

| H-3 | 4.36 | d | 3.0 |

| H-12 | 5.46 | br s | |

| H-16 | 5.03 | br s | |

| H-23a | 3.82 | d | |

| H-23b | 4.60 | d | |

| Me-24 | 1.17 | s | |

| Me-25 | 1.58 | s | |

| Me-26 | 0.89 | s | |

| Me-27 | 1.58 | s | |

| Me-29 | 0.89 | s | |

| Me-30 | 0.98 | s |

Table 3: Mass Spectrometry Data for this compound and Related Compounds

| Ion | m/z (Observed) | Molecular Formula |

| [M-H]⁻ | 1105.5408 | C₅₃H₈₅O₂₄ |

| [M+Na]⁺ | 1143.5130 | C₅₃H₈₄O₂₅Na |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. The following protocols provide a general framework for the isolation and analysis of this compound.

A common method for the initial purification of saponins from a plant extract involves solvent partitioning. This is often followed by various chromatographic techniques to isolate individual compounds.

-

Extraction: The dried and powdered roots of Platycodon grandiflorum are typically refluxed with 70% methanol. The resulting extract is concentrated under reduced pressure.[1]

-

Solvent Partitioning: The concentrated extract is suspended in water and sequentially partitioned with ethyl acetate and n-butanol. The n-butanol fraction, which is enriched with saponins, is collected.[1][2]

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on macroporous resin (e.g., AB-8) and eluted with a stepwise gradient of ethanol in water.[1] Further purification can be achieved using reversed-phase (C18) column chromatography with a methanol-water gradient.[3]

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is often performed by preparative HPLC on a C18 column.[1]

-

Sample Preparation: A few milligrams of the purified platycoside are dissolved in deuterated pyridine (pyridine-d₅). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.

-

¹H NMR Spectroscopy: 1D ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the entire proton chemical shift range (typically 0-15 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: ¹³C NMR spectra are recorded on the same instrument, typically at a frequency of 125 or 150 MHz. Proton decoupling is used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR.

-

2D NMR Spectroscopy: To establish the complete structure, a suite of 2D NMR experiments is essential. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments and determining the glycosylation positions.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximities of protons.

-

-

Sample Preparation: The purified platycoside is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 10-100 µg/mL).

-

Instrumentation: High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition. Common techniques include Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), often coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.[4][5]

-

Data Acquisition: Mass spectra are typically acquired in both positive and negative ion modes to observe different adduct ions (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) and fragmentation patterns.[4][5]

-

Tandem Mass Spectrometry (MS/MS): To confirm the structure and sequence of the sugar chains, tandem MS (MS/MS or MSⁿ) experiments are performed. The precursor ion of interest is isolated and fragmented by collision-induced dissociation (CID) to generate characteristic product ions corresponding to the loss of individual sugar residues.

Visualization of Workflows and Signaling Pathways

Caption: Experimental workflow for the isolation and identification of this compound.

Platycosides have been reported to exert their anti-inflammatory effects by modulating key signaling pathways.

Caption: Modulation of inflammatory signaling pathways by this compound.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparative isolation of six major saponins from Platycodi Radix by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4.2. Determination of Triterpene Saponins by UPLC-PDA-MS [bio-protocol.org]

- 5. Two-stage mass spectrometry approach for the analysis of triterpenoid glycosides in Fagonia indica - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08350A [pubs.rsc.org]

- 6. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Platycoside A: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycoside A, a prominent triterpenoid saponin, has garnered significant attention within the scientific community for its diverse pharmacological activities. As a member of the platycoside family, it contributes to the therapeutic properties of its primary natural source. This technical guide provides an in-depth overview of the natural origins and abundance of this compound, alongside detailed experimental protocols for its extraction and quantification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Natural Sources and Abundance of this compound

The principal natural source of this compound is the root of the perennial flowering plant, Platycodon grandiflorus, commonly known as the balloon flower, Jie Geng in Chinese, Doraji in Korean, and Kikyo in Japanese.[1][2] This plant is the sole member of the Platycodon genus within the Campanulaceae family and is widely distributed across East Asia, including China, Korea, Japan, and Eastern Siberia.[1] While other platycosides are present, Platycodin A is considered one of the main saponins in P. grandiflorus.[3][4][5]

The abundance of this compound and other platycosides within Platycodon grandiflorus is subject to considerable variation, influenced by factors such as the specific part of the plant, the age of the plant, geographical origin, and cultivation conditions.[1] The roots are the primary repository of these bioactive compounds.[1][6]

Quantitative Abundance of Platycosides in Platycodon grandiflorus

The following tables summarize the quantitative data for various platycosides, including Platycodin A (structurally related to this compound), found in Platycodon grandiflorus. It is important to note that direct quantitative data for this compound is often reported alongside other major platycosides.

Table 1: Content of Major Platycosides in Different Parts of Platycodon grandiflorus

| Plant Part | Platycodin A (mg/g) | Platycodin D (mg/g) | Polygalacin D (mg/g) | Polygalacin D2 (mg/g) | Total Platycosides (mg/g) | Reference |

| Root | Highest in Leaf | Highest in Root | Highest in Flower | Highest in Root | Highest in Root | [6] |

| Leaf | Highest | - | - | - | - | [6] |

| Stem | - | - | - | - | Lower than Root | [6] |

| Flower | - | Highest | - | - | Lower than Root | [6] |

| Hairy Roots | Lowest | Lowest | Lowest | Lowest | Lowest | [6] |

Note: This table indicates the relative abundance in different plant parts as detailed in the cited study. Precise numerical values for each part were not provided in the source.

Table 2: Influence of Plant Age on Platycodin D Content in Platycodon grandiflorus Roots

| Plant Age | Average Platycodin D Content (%) | Reference |

| 1 year | 0.035 | [1][2] |

| 2 years | 0.042 | [1][2] |

Table 3: Content of Various Platycosides in Platycodon grandiflorus Roots from Different Origins

| Platycoside | Content Range (mg/g) | Reference |

| Deapioplatycoside E | 0.092 - 2.772 | [7] |

| Platycoside E | 0.335 - 4.291 | [7] |

Note: The peak-area ratios of platycodins A, C, and D have been shown to correlate with their geographical sources (China, Korea, and Japan), suggesting that origin significantly impacts the saponin profile.[8]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from Platycodon grandiflorus roots.

Extraction and Isolation of Platycosides

The following protocol is a representative method for the extraction and preliminary purification of platycosides.

Objective: To extract and isolate a platycoside-enriched fraction from the dried roots of Platycodon grandiflorus.

Materials and Reagents:

-

Dried roots of Platycodon grandiflorus

-

70% Methanol (MeOH)[7]

-

n-Butanol

-

Distilled water

-

Rotary evaporator

-

Ultrasonic bath

-

Filter paper

Procedure:

-

Sample Preparation: Grind the dried roots of Platycodon grandiflorus into a fine powder.

-

Extraction:

-

Suspend the powdered root material in 70% methanol.

-

Perform ultrasonic extraction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 50°C).[9]

-

Filter the extract to remove solid plant material.

-

Repeat the extraction process on the residue to ensure maximum yield.

-

-

Solvent Partitioning:

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in distilled water.

-

Partition the aqueous suspension with an equal volume of n-butanol.[1]

-

Separate the n-butanol layer, which will contain the saponins.

-

Repeat the partitioning step multiple times.

-

-

Purification:

-

Combine the n-butanol fractions and evaporate the solvent to yield a platycoside-enriched fraction.

-

Further purification of individual platycosides, including this compound, can be achieved using chromatographic techniques such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC).[10]

-

Quantification of this compound by HPLC-ELSD

High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (ELSD) is a common and effective method for the simultaneous quantification of multiple platycosides.

Objective: To quantify the amount of this compound in a prepared extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, and column oven.

-

Detector: Evaporative Light Scattering Detector (ELSD).

-

Column: Zorbax SB-Aq C18 column (150 mm × 4.6 mm, 5 µm particle size) or equivalent.[11]

-

Mobile Phase:

-

Gradient Elution:

-

0–6 min: 10–15% B

-

6–50 min: 15–25% B

-

50–60 min: 25–47.5% B

-

Followed by an equilibration step with 10% B.[11]

-

-

Flow Rate: 1 mL/min[11]

-

ELSD Conditions:

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of purified this compound at known concentrations in methanol.

-

Sample Preparation: Dissolve the platycoside-enriched extract in the initial mobile phase composition at a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Biosynthetic Pathway of Platycosides

The biosynthesis of platycosides, like other triterpenoid saponins, follows the isoprenoid pathway. The following diagram illustrates the general biosynthetic route leading to the triterpenoid backbone and subsequent glycosylation to form various platycosides.

Caption: General biosynthetic pathway of platycosides.

Experimental Workflow for this compound Analysis

The following diagram outlines the key steps involved in the extraction, isolation, and quantification of this compound.

Caption: Workflow for this compound analysis.

References

- 1. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethnopharmacology, phytochemistry, pharmacology and product application of Platycodon grandiflorum: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pharmacological Effects and Health Benefits of Platycodon grandiflorus—A Medicine Food Homology Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [Evaluations of saponin properties of HPLC analysis of Platycodon grandiflorum A.DC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Platycoside A: A Comprehensive Technical Review of its Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platycoside A, a prominent triterpenoid saponin derived from the root of Platycodon grandiflorum, has garnered significant scientific interest for its diverse and potent pharmacological activities. This technical guide provides an in-depth analysis of the current state of research into this compound and its related compounds, with a focus on its anti-inflammatory, anti-cancer, neuroprotective, hepatoprotective, immunomodulatory, and metabolic regulatory effects. Detailed experimental methodologies, quantitative data, and signaling pathway visualizations are presented to facilitate further investigation and drug development efforts.

Anti-inflammatory Effects

This compound and its derivatives, notably Platycodin D, exhibit significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[1][2][3][4]

Mechanism of Action

The anti-inflammatory activity of platycosides is primarily attributed to the downregulation of pro-inflammatory mediators. This is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4][5] In lipopolysaccharide (LPS)-stimulated macrophages, platycosides have been shown to inhibit the phosphorylation of ERK1/2, p38, and JNK, which are key components of the MAPK pathway.[3][5] Furthermore, they suppress the activation of NF-κB, a critical transcription factor for inflammatory genes, by inhibiting the phosphorylation of its p65 subunit.[3][5] Additionally, some studies suggest that the anti-inflammatory effects are also mediated through the activation of the PI3K/Nrf2/HO-1 signaling pathway, which is involved in the antioxidant response.[3][5]

Quantitative Data on Anti-inflammatory Activity

| Compound/Extract | Model System | Measured Parameter | Effect | Concentration/Dose | Reference |

| Biotransformed P. grandiflorum Root Extract (BT-PGR) | LPS-stimulated NR8383 cells | Nitric Oxide (NO) Production | Inhibition | 5% and 10% | [3] |

| BT-PGR | LPS-stimulated NR8383 cells | iNOS, IL-1β, IL-6, TNF-α Production | Inhibition | 5% and 10% | [3] |

| Platycodin D | LPS-stimulated RAW 264.7 cells | Pro-inflammatory Cytokine Production | Regulation | Not Specified | [6] |

| Platycodin D3 | LPS-stimulated RAW 264.7 cells | Pro-inflammatory Cytokine Production | Regulation | Not Specified | [6] |

Signaling Pathway

Caption: this compound's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Line: Murine macrophage cell line RAW 264.7 or rat alveolar macrophage cell line NR8383.[3][6]

Methodology:

-

Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[7]

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 2 hours).[3]

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) and co-incubating for a further period (e.g., 18-24 hours).[3][8]

-

Measurement of Nitric Oxide (NO): The concentration of nitrite in the culture medium is measured as an indicator of NO production using the Griess reagent system.[8]

-

Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[3]

-

Gene Expression Analysis: The mRNA expression levels of inflammatory mediators (e.g., iNOS, COX-2, cytokines) are determined by real-time quantitative PCR (RT-qPCR).[7][9]

-

Protein Expression Analysis: The protein levels of key signaling molecules (e.g., phosphorylated and total forms of ERK, p38, JNK, and NF-κB p65) are analyzed by Western blotting.

Anti-cancer Effects

Platycosides have demonstrated significant anti-cancer activity against a variety of cancer cell lines, primarily through the induction of autophagy and apoptosis.[10][11][12]

Mechanism of Action

The anti-proliferative effects of platycosides are mediated by the modulation of several critical signaling pathways. A platycoside-rich fraction has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK), which subsequently suppresses the AKT/mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and proliferation.[10][11] The inhibition of the mTOR complex leads to the induction of autophagy, a cellular self-degradation process that can promote cell death in cancer cells.[11] Additionally, platycosides can regulate the MAPK signaling pathways to inhibit cell proliferation.[10][12] Apoptosis, or programmed cell death, is also induced, as evidenced by the increased expression of pro-apoptotic proteins like Bax and the decreased expression of anti-apoptotic proteins like Bcl-2.[11][13]

Quantitative Data on Anti-cancer Activity

| Compound | Cancer Cell Line | IC50 Value | Exposure Time | Reference |

| Platycodin D | PC-12 (Pheochromocytoma) | 13.5 ± 1.2 µM | 48 h | [4] |

| This compound | A549 (Lung Carcinoma) | 4.9 to 9.4 µM | Not Specified | [14] |

| Platycoside B | A549 (Lung Carcinoma) | 4.9 to 9.4 µM | Not Specified | [14] |

Signaling Pathway

Caption: this compound's anti-cancer effects via AMPK/mTOR/AKT and MAPK pathways.

Experimental Protocol: Cell Viability and Apoptosis Assay

Cell Lines: A549 (human lung carcinoma), PC-12 (pheochromocytoma), or other relevant cancer cell lines.[4][10][14]

Methodology:

-

Cell Viability (MTT Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value is calculated from the dose-response curve.

-

-

Apoptosis Analysis (Flow Cytometry):

-

Treat cells with this compound as described above.

-

Harvest the cells and wash with PBS.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

-

-

Western Blot Analysis:

-

Analyze the expression levels of key proteins involved in apoptosis (e.g., Bax, Bcl-2, Caspase-3) and autophagy (e.g., Beclin-1, LC3-I/II) in cell lysates after treatment with this compound.

-

Neuroprotective Effects

This compound has demonstrated significant neuroprotective activity, particularly against glutamate-induced excitotoxicity.[15][16]

Mechanism of Action

The primary mechanism of neuroprotection appears to be the inhibition of glutamate-induced toxicity.[15][16] Glutamate is a major excitatory neurotransmitter, and its excess can lead to neuronal cell death, a process implicated in various neurodegenerative diseases.[15] this compound significantly attenuates this toxicity, preserving neuronal viability.[15][16]

Quantitative Data on Neuroprotective Activity

| Compound | Model System | Measured Parameter | Effect | Concentration Range | Reference |

| This compound | Primary cultured rat cortical cells | Cell Viability against Glutamate-induced toxicity | ~50-60% viability | 0.1 µM to 10 µM | [15][16] |

Experimental Workflow

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

Experimental Protocol: Neuroprotection Assay

Model System: Primary cultured cortical cells from rat embryos.[15]

Methodology:

-

Cell Preparation: Cortical cells are isolated from rat embryos and cultured in appropriate media.

-

Treatment: The cultured cells are treated with varying concentrations of this compound (0.1, 1, and 10 µM).[15]

-

Induction of Toxicity: After a pre-incubation period, glutamate is added to the culture medium to induce excitotoxicity.

-

Assessment of Cell Viability: Neuronal viability is assessed using a quantitative method such as the MTT assay, which measures the metabolic activity of living cells. Cell viability is expressed as a percentage of the control group (not treated with glutamate).

Hepatoprotective Effects

Extracts of Platycodon grandiflorum, rich in platycosides, have shown protective effects against liver damage induced by toxins such as acetaminophen and ethanol.[17][18]

Mechanism of Action

The hepatoprotective mechanism against acetaminophen-induced toxicity involves the inhibition of cytochrome P450 enzymes (specifically P450 1A2 and 2E1), which are responsible for the bioactivation of acetaminophen into its toxic metabolite.[17] By blocking this step, the formation of the harmful metabolite is reduced. Additionally, these extracts help to prevent the depletion of hepatic glutathione, a crucial antioxidant, thereby mitigating oxidative stress.[17] In the case of ethanol-induced liver damage, the protective effects are attributed to the inhibition of lipid accumulation and peroxidation, coupled with an enhancement of the antioxidant defense system.[18]

Quantitative Data on Hepatoprotective Activity

| Agent | Model | Toxin | Measured Parameter | Effect | Reference |

| Aqueous Extract of P. grandiflorum | Mice | Acetaminophen | Serum ALT and AST | Significant prevention of increase | [17] |

| Aqueous Extract of P. grandiflorum | Mice | Acetaminophen | Hepatic Lipid Peroxidation | Significant prevention of increase | [17] |

| P. grandiflorum Extract | Mice | Ethanol | Hepatic Lipid Accumulation | Inhibition | [18] |

Experimental Workflow

Caption: In vivo experimental workflow for hepatoprotective studies.

Immunomodulatory Effects

Platycosides can modulate the immune system, primarily by enhancing the activity of macrophages.[8][9][19]

Mechanism of Action

Extracts containing platycosides have been shown to activate macrophages, leading to an increased production of immunomodulators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines (IL-1β, IL-4, IL-6, TNF-α).[9][19] This activation is mediated through the MAPK and NF-κB signaling pathways.[9][19] The phosphorylation of ERK, JNK, p38 MAPK, and NF-κB p65 is enhanced, leading to the upregulation of genes responsible for these immune mediators.[9] This suggests that platycosides can act as immune-enhancing agents.

Quantitative Data on Immunomodulatory Activity

| Compound/Extract | Model System | Measured Parameter | Effect | Reference |

| P. grandiflorum & S. plebeian Extract (PGSP) | RAW 264.7 cells | NO and PGE2 Secretion | Increased | [9] |

| PGSP | RAW 264.7 cells | iNOS and COX-2 Expression | Upregulated | [9] |

| PGSP | RAW 264.7 cells | mRNA of IL-1β, IL-4, IL-6, TNF-α | Increased | [19] |

| Fermented P. grandiflorum Extract (FPGE) | RAW 264.7 cells | NO Production | Enhanced at 500 µg/mL | [8] |

Signaling Pathway

Caption: Immunomodulatory effects of this compound via MAPK and NF-κB activation in macrophages.

Metabolic Regulation

Platycosides have shown potential in ameliorating obesity and insulin resistance, primarily through the activation of the AMPK pathway.[20]

Mechanism of Action

Extracts of Platycodon grandiflorum activate AMPK phosphorylation in myotubes and suppress adipocyte differentiation in 3T3-L1 cells.[20] The activation of AMPK, a key energy sensor, leads to the phosphorylation of Acetyl-CoA Carboxylase (ACC), which in turn enhances lipid metabolism.[4][20] In animal models of high-fat diet-induced obesity, treatment with these extracts suppressed weight gain and improved insulin resistance.[20]

Experimental Protocol: Adipocyte Differentiation Assay

Cell Line: 3T3-L1 preadipocytes.[20]

Methodology:

-

Cell Culture: 3T3-L1 cells are grown to confluence.

-

Induction of Differentiation: Differentiation is induced by treating the cells with a hormone mixture containing insulin, dexamethasone (DEX), and 3-isobutyl-1-methylxanthine (IBMX).[20]

-

Treatment: During the differentiation process, cells are treated with various concentrations of the platycoside-containing extract.

-

Assessment of Lipid Accumulation: After several days (e.g., 7 days), the extent of adipocyte differentiation is assessed by staining intracellular lipid droplets with Oil Red O.[20] The stained lipid is then extracted and quantified spectrophotometrically.

Conclusion

This compound and its related saponins from Platycodon grandiflorum represent a promising class of natural compounds with a wide array of pharmacological effects. The well-documented anti-inflammatory, anti-cancer, neuroprotective, hepatoprotective, immunomodulatory, and metabolic regulatory activities, supported by mechanistic studies on key signaling pathways, highlight their therapeutic potential. The data and protocols presented in this guide serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, encouraging further exploration of these multifaceted molecules for the treatment of various human diseases.

References

- 1. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotransformation and pharmacological activities of platycosides from Platycodon grandiflorum roots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]

- 5. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3- O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenolic Constituents from Platycodon grandiflorum Root and Their Anti-Inflammatory Activity [mdpi.com]

- 7. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells | PLOS One [journals.plos.org]

- 8. Immunomodulatory effects of fermented Platycodon grandiflorum extract through NF-κB signaling in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A platycoside-rich fraction from the root of Platycodon grandiflorum enhances cell death in A549 human lung carcinoma cells via mainly AMPK/mTOR/AKT signal-mediated autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]